1-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione
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Overview
Description
1-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
The synthesis of 1-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the piperidine and pyridine moieties through a series of coupling reactions. Common reagents used in these steps include various organometallic catalysts and protecting groups to ensure selective reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow chemistry techniques to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: The pyridine and piperidine rings can be oxidized under specific conditions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the aromatic rings, using palladium catalysts and boronic acids
Scientific Research Applications
1-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and overall molecular architecture. The uniqueness of 1-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione lies in its combination of pyridine, piperidine, and pyrrolidine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-13-3-2-8-19-18(13)25-12-14-6-9-20(10-7-14)17(24)11-21-15(22)4-5-16(21)23/h2-3,8,14H,4-7,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZVKQHMPODLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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